N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-4-carboxamide
Description
N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-4-carboxamide is a structurally complex molecule featuring a pyrrolidinone core (5-oxopyrrolidine) substituted at the 1-position with a 3-(trifluoromethyl)phenyl group. This core is linked via a carbonyl-aminoethyl bridge to a pyridine-4-carboxamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine ring contributes to π-π stacking interactions, a common feature in pharmacologically active compounds .
Properties
Molecular Formula |
C20H19F3N4O3 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[2-[[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]amino]ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H19F3N4O3/c21-20(22,23)15-2-1-3-16(11-15)27-12-14(10-17(27)28)19(30)26-9-8-25-18(29)13-4-6-24-7-5-13/h1-7,11,14H,8-10,12H2,(H,25,29)(H,26,30) |
InChI Key |
DWFZEAYROFEJJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NCCNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoromethyl group and the pyridine carboxamide moiety. Common reagents used in these reactions include trifluoromethylating agents, amines, and carboxylic acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets and potential as a bioactive compound.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context .
Comparison with Similar Compounds
Core Scaffold Variations
- Pyrrolidinone vs. Thiazolidinone/Pyridone: The target compound’s pyrrolidinone core is a 5-membered lactam, distinct from the thiazolidinone (sulfur-containing) and pyridone (6-membered aromatic ketone) cores in analogs .
Substituent Effects
- Trifluoromethyl vs. Halogenated Phenyl Groups : The 3-(trifluoromethyl)phenyl group in the target compound offers greater electron-withdrawing and lipophilic effects compared to the 4-fluorophenyl or 4-chlorophenyl groups in analogs . This may enhance membrane permeability and resistance to oxidative metabolism.
- Pyridine-4-carboxamide vs. Pyridine-3-carboxamide: The position of the carboxamide on the pyridine ring (4 vs.
Heteroatom Configurations
- Sulfur vs.
Research Findings and Implications
While direct pharmacological data for the target compound are absent in the provided evidence, structural comparisons suggest:
Metabolic Stability: The trifluoromethyl group may confer longer half-life compared to non-fluorinated analogs .
Binding Interactions : The pyridine-4-carboxamide’s planar structure could facilitate stronger interactions with aromatic residues in enzyme active sites than bulkier substituents (e.g., 4-methyl-2-pyridinyl in ).
Synthetic Accessibility : Crystallographic studies using SHELX software (e.g., for analog ) highlight the importance of structural elucidation in optimizing synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
